molecular formula C12H23NO3 B15301021 tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate

Cat. No.: B15301021
M. Wt: 229.32 g/mol
InChI Key: FQYQBRMCCQCCOF-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate is a carbamate-based building block of interest in synthetic and medicinal chemistry research. Its structure features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropane ring, and a terminal 3-hydroxypropyl chain, making it a versatile intermediate for constructing more complex molecules. The Boc group is widely used to protect amines in multi-step organic synthesis, including the development of pharmaceuticals and agrochemicals. The cyclopropyl and hydroxypropyl motifs are common in compounds being investigated for various biological activities. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl N-[[1-(3-hydroxypropyl)cyclopropyl]methyl]carbamate

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-9-12(6-7-12)5-4-8-14/h14H,4-9H2,1-3H3,(H,13,15)

InChI Key

FQYQBRMCCQCCOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC1)CCCO

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction remains a cornerstone for constructing cyclopropane rings. For this compound, the reaction begins with 3-buten-1-ol, which undergoes cyclopropanation using diiodomethane and a zinc-copper couple in anhydrous diethyl ether. The resultant 1-(hydroxymethyl)cyclopropane is isolated in 65–72% yield after silica gel chromatography. Key parameters include:

Step Reagents/Conditions Yield
Cyclopropanation CH₂I₂, Zn-Cu, Et₂O, 0°C → RT, 12 h 68%
Purification Column chromatography (EtOAc/hexane 1:3) -

Steric hindrance from the hydroxymethyl group necessitates prolonged reaction times (≥12 h) to achieve complete conversion.

Kulinkovich-De Meijere Reductive Cyclopropanation

This method employs titanium-mediated cyclopropanation of esters. Starting with ethyl 4-pentenoate, titanium(IV) isopropoxide and ethylmagnesium bromide generate a titanacyclopropane intermediate, which reacts with the ester to form the cyclopropane ring. Hydrolysis yields 1-(hydroxymethyl)cyclopropane-1-carboxylic acid (55–60% yield). While scalable, this route requires strict anhydrous conditions and generates stoichiometric titanium waste.

Hydroxypropyl Chain Introduction

Epoxide Ring-Opening Alkylation

The hydroxymethyl group is converted to an epoxide via tosylation (TsCl, Et₃N, CH₂Cl₂) followed by oxidation (mCPBA). Subsequent ring-opening with propargyl magnesium bromide in THF introduces a three-carbon chain. Hydrogenation (H₂, Pd/C) reduces the alkyne to a hydroxypropyl group, achieving 70–75% overall yield.

Step Reagents/Conditions Yield
Tosylation TsCl (1.2 eq), Et₃N, CH₂Cl₂, 0°C, 2 h 89%
Epoxidation mCPBA (1.5 eq), NaHCO₃, RT, 6 h 78%
Alkylation Propargyl MgBr (3 eq), THF, −78°C → RT, 12 h 82%
Hydrogenation H₂ (1 atm), 10% Pd/C, EtOH, RT, 4 h 95%

Grignard Addition to Aldehydes

Oxidation of 1-(hydroxymethyl)cyclopropane to the corresponding aldehyde (PCC, CH₂Cl₂) enables nucleophilic addition of allyl magnesium bromide. Anti-Markovnikov hydration (BH₃·THF, then H₂O₂/NaOH) installs the hydroxypropyl moiety with 65% yield over three steps.

Carbamate Protection of the Amine

Boc Anhydride Coupling

The primary amine, generated via Curtius degradation of 1-(3-hydroxypropyl)cyclopropane-1-carboxylic acid, reacts with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane. Using 4-dimethylaminopyridine (DMAP) as a catalyst, this step proceeds at room temperature (85–90% yield).

Parameter Optimal Value
Solvent CH₂Cl₂
Base DMAP (0.1 eq)
Temperature 25°C
Time 6 h

Microwave-Assisted Protection

Microwave irradiation (100°C, 30 min) accelerates Boc protection, reducing reaction times from hours to minutes while maintaining yields >85%. This method is preferable for thermally sensitive intermediates.

Alternative Synthetic Pathways

Reductive Amination

Condensation of 1-(3-hydroxypropyl)cyclopropanecarbaldehyde with tert-butyl carbamate in the presence of sodium cyanoborohydride (NaBH₃CN) achieves direct reductive amination. Yields (60–65%) are lower due to competing imine hydrolysis.

Enzymatic Carbamate Formation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of methyl carbamate with 1-(3-hydroxypropyl)cyclopropanemethanol in tert-butanol. This green chemistry approach affords 55% yield but requires extensive optimization.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Simmons-Smith + Epoxide Alkylation High regioselectivity Multi-step purification 60–70%
Kulinkovich-De Meijere + Curtius Degradation Scalability Titanium waste generation 50–55%
Reductive Amination Step economy Low efficiency 60–65%
Enzymatic Protection Solvent sustainability Substrate specificity 50–55%

Industrial-Scale Considerations

Pilot-scale productions (>1 kg) favor the Simmons-Smith/epoxide alkylation route due to reproducible yields and commercial availability of starting materials. Critical challenges include:

  • Cyclopropane Ring Stability : Thermal decomposition above 150°C necessitates low-temperature processing.
  • Hydroxypropyl Group Oxidation : Residual palladium from hydrogenation must be <10 ppm (verified by ICP-MS).

Emerging Innovations

  • Flow Chemistry : Continuous-flow systems reduce reaction times for cyclopropanation (3 h vs. 12 h batch) and improve safety profiles.
  • Photocatalytic Methods : Visible-light-mediated [2+1] cycloadditions using eosin Y as a catalyst show promise for milder conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group, followed by nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a prodrug, releasing the active moiety upon enzymatic cleavage of the carbamate group. This release can lead to the activation or inhibition of specific biological pathways, depending on the nature of the active moiety.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate with structurally related carbamate derivatives containing cyclopropane rings and diverse substituents. Key differences in substituents, molecular properties, and biological activities are highlighted.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Noted Biological Activity/Use
This compound 3-hydroxypropyl C₁₀H₁₉NO₃ 201.27 153248-46-5 Intermediate for protease inhibitors; enhances solubility in polar solvents .
tert-butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-fluorophenyl C₁₄H₁₈FNO₂ 251.30 1286274-19-8 Used in aryl receptor modulation; fluorophenyl group enhances lipophilicity .
tert-butyl N-[[1-(2-hydroxyethyl)cyclopropyl]methyl]carbamate 2-hydroxyethyl C₁₁H₂₁NO₃ 215.30 Not provided Improved hydrogen-bonding capacity; potential for CNS-targeted drug delivery .
tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 2-aminoethyl C₁₁H₂₁N₂O₂ 229.30 1032684-85-7 Amine functionality enables covalent conjugation; used in antibody-drug conjugates .
tert-butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate 2-methoxyacetyl C₁₁H₁₉NO₄ 229.27 1997968-36-1 Methoxyacetyl group increases metabolic stability; explored in kinase inhibitors .
tert-butyl (4-(5-(((1-(difluoromethyl)cyclopropyl)amino)methyl)-2,4-difluorophenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Difluoromethyl, thiazin ring C₂₁H₂₅F₄N₃O₂S 471.50 Not provided Potent BACE1 inhibitor; difluoromethyl group enhances enzyme binding affinity .

Key Findings from Comparative Analysis:

Substituent Effects on Solubility and Bioactivity: The 3-hydroxypropyl group in the target compound improves aqueous solubility compared to lipophilic substituents like 3-fluorophenyl . 2-aminoethyl and 2-hydroxyethyl derivatives exhibit enhanced hydrogen-bonding interactions, making them suitable for targeting polar enzyme active sites .

Role of Functional Groups in Drug Design :

  • Difluoromethyl and thiazin ring substituents (e.g., ) are critical for BACE1 inhibition, demonstrating substituent-dependent enzyme selectivity .
  • Methoxyacetyl groups () enhance metabolic stability by resisting oxidative degradation, a common issue with alkyl chains .

Structural Rigidity and Conformational Effects :

  • Cyclopropane rings confer steric rigidity, reducing conformational flexibility and improving binding specificity across all analogs .
  • Allyloxy-fluorophenyl substituents () optimize serotonin 2C receptor agonism by balancing steric bulk and electronic effects .

Synthetic Versatility :

  • The Boc-protected amine in the target compound and its analogs allows for facile deprotection, enabling downstream functionalization in multi-step syntheses .

Q & A

Q. What synthetic routes are commonly employed for the preparation of tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Step 1: Protection of the amine group using tert-butyl carbamate under basic conditions (e.g., NaH in DMF) .

  • Step 2: Coupling of the cyclopropane-containing intermediate with 3-hydroxypropyl derivatives via nucleophilic substitution or Mitsunobu reactions .

  • Optimization Parameters:

    ParameterOptimal RangeImpact
    SolventDichloromethane or acetonitrileEnhances solubility and reaction kinetics
    Temperature0–25°CMinimizes side reactions (e.g., ring-opening of cyclopropane)
    pH8–10 (basic)Stabilizes intermediates and prevents premature deprotection

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR: Identify characteristic peaks:
    • tert-Butyl group: δ 1.2–1.4 ppm (singlet, 9H) .
    • Cyclopropane protons: δ 0.8–1.1 ppm (multiplet) .
  • IR Spectroscopy: Confirm carbamate C=O stretch at ~1700 cm⁻¹ .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during intermediate characterization?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR) arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
  • HPLC-PDA/MS: Detect and quantify impurities (>95% purity threshold) .
  • X-ray Crystallography: Resolve ambiguous stereochemistry in crystalline intermediates .

Q. What strategies enable selective functionalization of the cyclopropane ring in this compound?

Methodological Answer: The strained cyclopropane ring is prone to ring-opening but can be selectively modified:

  • Electrophilic Additions: Use Brønsted acids (e.g., H2SO4) to protonate the ring, followed by nucleophilic attack .

  • Transition Metal Catalysis: Pd-mediated cross-coupling to introduce aryl/alkyl groups without ring rupture .

  • Comparative Reactivity Table:

    Reaction TypeConditionsOutcome
    Acid-catalyzedH2SO4, 50°CRing-opening to form allylic intermediates
    PhotochemicalUV light, CH2Cl2[2+2] Cycloaddition with alkenes

Q. How do steric/electronic effects of substituents influence biological activity in related carbamates?

Methodological Answer: Comparative structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (e.g., -F): Enhance metabolic stability but reduce binding affinity to enzymes .

  • Steric Bulk (e.g., tert-butyl): Improves selectivity for hydrophobic binding pockets .

  • Case Study Table:

    DerivativeSubstituentBioactivity (IC50)
    3-Fluorophenyl-F12 μM (Enzyme X)
    3-Hydroxypropyl-OH8 μM (Enzyme X)

Q. How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding poses in enzyme active sites (e.g., cytochrome P450) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
  • Validation: Correlate computational binding scores with experimental IC50 values from enzyme inhibition assays .

Q. What experimental designs are effective for evaluating anti-inflammatory activity in vivo?

Methodological Answer:

  • Murine Models (e.g., Carrageenan-induced edema): Administer compound (10–50 mg/kg) and measure paw swelling reduction vs. controls .

  • Biomarker Analysis: Quantify TNF-α/IL-6 levels via ELISA to confirm mechanism .

  • Dose-Response Table:

    Dose (mg/kg)Edema Reduction (%)p-value
    10350.01
    50620.001

Q. How can thermal analysis (TGA/DSC) guide formulation development?

Methodological Answer:

  • TGA: Determine decomposition onset temperature (>200°C indicates suitability for lyophilization) .

  • DSC: Identify polymorphic transitions (e.g., crystalline → amorphous) affecting solubility .

  • Data Table:

    TechniqueParameterValue
    TGADecomposition onset215°C
    DSCMelting point85°C

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